2-Deoxy-alpha-D-galactopyranose
Overview
Description
2-Deoxy-alpha-D-galactopyranose is a monosaccharide belonging to the class of organic compounds known as hexoses. These are six-carbon sugars that play a crucial role in various biological processes. The compound is structurally similar to D-galactose but lacks an oxygen atom at the second carbon position, hence the name “2-deoxy.”
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-alpha-D-galactopyranose typically involves the reduction of D-galactose derivatives. One common method is the reduction of 2-deoxy-2-nitro-D-galactose using hydrogen in the presence of a palladium catalyst. Another approach involves the use of azidophenylselenylation of glycals, followed by reduction and deprotection steps .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-alpha-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into different sugar alcohols.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the sugar molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and azides are used for substitution reactions.
Major Products
Oxidation: Produces 2-deoxy-D-galactonic acid.
Reduction: Produces 2-deoxy-D-galactitol.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Deoxy-alpha-D-galactopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in metabolic pathways and as a potential inhibitor of glycosidases.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Used in the production of pharmaceuticals and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 2-Deoxy-alpha-D-galactopyranose involves its interaction with specific enzymes and proteins. For example, it can act as an inhibitor of beta-galactosidase, an enzyme involved in the hydrolysis of galactosides. By inhibiting this enzyme, the compound can affect various biological processes, including carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-glucose: Similar in structure but differs in the position of the deoxy group.
2-Deoxy-D-galactose: The beta-anomer of 2-Deoxy-alpha-D-galactopyranose.
2-Amino-2-deoxy-D-galactose: Contains an amino group instead of a hydroxyl group at the second carbon position.
Uniqueness
This compound is unique due to its specific structural configuration and the absence of an oxygen atom at the second carbon position. This structural difference imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
6-(hydroxymethyl)oxane-2,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMURAAUARKVCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1O)CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274259 | |
Record name | 2-Deoxyhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14215-77-1, 201612-55-7 | |
Record name | MLS002638629 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Deoxyhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Deoxy-D-arabinohexose-1-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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